molecular formula C17H16N2O B12022454 (3-Phenyl-1-O-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618441-80-8

(3-Phenyl-1-O-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12022454
CAS No.: 618441-80-8
M. Wt: 264.32 g/mol
InChI Key: LKOIJUJTOBFIHE-UHFFFAOYSA-N
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Description

(3-Phenyl-1-O-tolyl-1H-pyrazol-4-YL)methanol is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-1-O-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 3-Phenyl-1-O-tolyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and methanol as a solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-1-O-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-Phenyl-1-O-tolyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They have been studied for their anti-inflammatory, analgesic, and anticancer activities.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-Phenyl-1-O-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenyl-1H-pyrazol-4-YL)methanol
  • (3-Phenyl-1-O-tolyl-1H-pyrazol-5-YL)methanol
  • (3-Phenyl-1-O-tolyl-1H-pyrazol-4-YL)ethanol

Uniqueness

(3-Phenyl-1-O-tolyl-1H-pyrazol-4-YL)methanol is unique due to its specific substitution pattern on the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits set it apart from other similar compounds.

Properties

CAS No.

618441-80-8

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

[1-(2-methylphenyl)-3-phenylpyrazol-4-yl]methanol

InChI

InChI=1S/C17H16N2O/c1-13-7-5-6-10-16(13)19-11-15(12-20)17(18-19)14-8-3-2-4-9-14/h2-11,20H,12H2,1H3

InChI Key

LKOIJUJTOBFIHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=CC=C3)CO

Origin of Product

United States

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